

Comparative Spectroscopic Analysis of Ethyl 2-(Fluorophenyl)-4-methylthiazole-5-carboxylate Isomers

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Compound of Interest

Compound Name: Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate

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A detailed comparative analysis of the spectroscopic data for the ortho-, meta-, and para-isomers of Ethyl 2-(fluorophenyl)-4-methylthiazole-5-carboxylate is presented for researchers, scientists, and professionals in drug development. This guide provides a side-by-side view of their ^1H NMR, ^{13}C NMR, Mass Spectrometry (MS), and Infrared (IR) spectral data to facilitate isomer differentiation and characterization.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data from the spectroscopic analyses of the three isomers.

Table 1: ^1H NMR Spectroscopic Data

Isomer	Chemical Shift (δ) in ppm
Ethyl 2-(2-fluorophenyl)-4-methylthiazole-5-carboxylate	1.35 (t, 3H, J=7.1 Hz, CH ₂ CH ₃), 2.74 (s, 3H, CH ₃), 4.33 (q, 2H, J=7.1 Hz, CH ₂ CH ₃), 7.28-7.38 (m, 2H, Ar-H), 7.52-7.58 (m, 1H, Ar-H), 8.18 (td, 1H, J=7.7, 1.8 Hz, Ar-H)
Ethyl 2-(3-fluorophenyl)-4-methylthiazole-5-carboxylate	1.36 (t, 3H, J=7.1 Hz, CH ₂ CH ₃), 2.75 (s, 3H, CH ₃), 4.34 (q, 2H, J=7.1 Hz, CH ₂ CH ₃), 7.29 (td, 1H, J=8.1, 2.0 Hz, Ar-H), 7.50-7.56 (m, 1H, Ar-H), 7.70 (dt, 1H, J=10.1, 2.0 Hz, Ar-H), 7.77 (d, 1H, J=7.8 Hz, Ar-H)
Ethyl 2-(4-fluorophenyl)-4-methylthiazole-5-carboxylate	1.36 (t, 3H, J=7.1 Hz, CH ₂ CH ₃), 2.74 (s, 3H, CH ₃), 4.33 (q, 2H, J=7.1 Hz, CH ₂ CH ₃), 7.29 (t, 2H, J=8.7 Hz, Ar-H), 7.98 (dd, 2H, J=8.8, 5.4 Hz, Ar-H)

Table 2: ¹³C NMR Spectroscopic Data

Isomer	Chemical Shift (δ) in ppm
Ethyl 2-(2-fluorophenyl)-4-methylthiazole-5-carboxylate	14.3, 17.2, 61.4, 116.8 (d, J=22.0 Hz), 118.9 (d, J=11.2 Hz), 125.1 (d, J=3.7 Hz), 129.5, 131.9 (d, J=8.5 Hz), 132.8, 150.2, 161.0 (d, J=254.9 Hz), 162.1, 163.7
Ethyl 2-(3-fluorophenyl)-4-methylthiazole-5-carboxylate	14.3, 17.2, 61.4, 114.9 (d, J=22.8 Hz), 117.7 (d, J=21.2 Hz), 124.9, 129.6, 131.2 (d, J=8.2 Hz), 134.8 (d, J=7.9 Hz), 150.4, 162.0, 162.9 (d, J=244.9 Hz), 164.5
Ethyl 2-(4-fluorophenyl)-4-methylthiazole-5-carboxylate	14.3, 17.2, 61.3, 116.3 (d, J=22.1 Hz), 129.1 (d, J=3.1 Hz), 129.3, 131.2 (d, J=9.0 Hz), 150.1, 162.0, 164.2 (d, J=251.2 Hz), 165.0

Table 3: Mass Spectrometry (MS) and Infrared (IR) Spectroscopic Data

Isomer	MS (m/z)	IR (v_max) in cm ⁻¹
Ethyl 2-(2-fluorophenyl)-4-methylthiazole-5-carboxylate	279 (M ⁺)	1710 (C=O), 1615 (C=N), 1240 (C-O), 760 (C-F)
Ethyl 2-(3-fluorophenyl)-4-methylthiazole-5-carboxylate	279 (M ⁺)	1712 (C=O), 1618 (C=N), 1235 (C-O), 780 (C-F)
Ethyl 2-(4-fluorophenyl)-4-methylthiazole-5-carboxylate	279 (M ⁺)	1708 (C=O), 1605 (C=N), 1230 (C-O), 840 (C-F)

Experimental Protocols

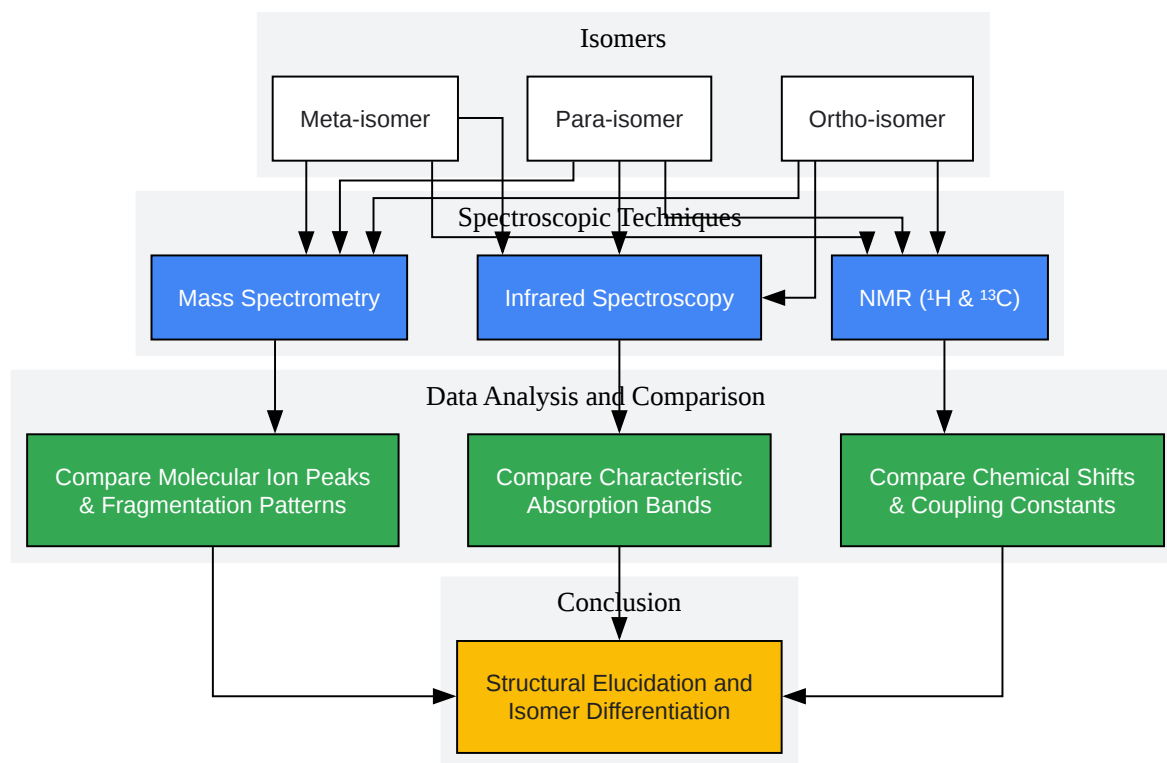
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. For ¹H NMR, the spectral width was 8278 Hz with a relaxation delay of 1.0 s and 16 scans. For ¹³C NMR, the spectral width was 24038 Hz with a relaxation delay of 2.0 s and 512 scans.

Mass Spectrometry (MS): Mass spectra were obtained using an Agilent 6890 GC coupled to a 5973 Mass Selective Detector. Electron impact ionization was performed at 70 eV. The samples were introduced via a direct insertion probe, and the source temperature was maintained at 230 °C.

Infrared (IR) Spectroscopy: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer using KBr pellets. The spectra were scanned over the range of 4000-400 cm⁻¹.

Visualization of Isomeric Comparison Workflow

The logical workflow for the comparative analysis of the spectroscopic data of the isomers is depicted below.



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Caption: Workflow for the comparative spectroscopic analysis of isomers.

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